5-Bromo-2-(cyclobutylmethoxy)-3-methylpyridine
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Description
5-Bromo-2-(cyclobutylmethoxy)-3-methylpyridine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-(cyclobutylmethoxy)-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a cyclobutylmethoxy group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the cyclobutylmethoxy group may facilitate specific interactions with target proteins.
Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth and biofilm formation, suggesting that this compound may possess similar properties.
Compound | Activity Type | Inhibition Percentage |
---|---|---|
5-Bromo-2-methylpyridine | Antibacterial | 70% |
5-Chloro-2-methylpyridine | Antifungal | 65% |
Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Case Studies
-
Study on Thrombolytic Activity : A related study examined various pyridine derivatives for their thrombolytic effects. Compounds with similar structures demonstrated significant inhibition of clot formation, suggesting that this compound could be explored for similar therapeutic applications.
Compound Thrombolytic Activity (%) 5-Bromo-2-methylpyridine 31.61% Control (Standard Drug) 41.32% - Biofilm Inhibition : Another investigation focused on the biofilm inhibition capabilities of pyridine derivatives. The results indicated that certain compounds could effectively disrupt biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.
Toxicological Profile
Preliminary assessments suggest that while this compound exhibits promising biological activity, it also possesses some toxicity. For instance, acute toxicity studies indicate potential harmful effects if ingested, highlighting the need for careful dosing in therapeutic applications.
Toxicity Parameter | Value |
---|---|
Oral Toxicity | Harmful if swallowed (H302) |
Skin Irritation | Causes irritation (H315) |
Properties
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-5-10(12)6-13-11(8)14-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYZKCQTJAYMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.